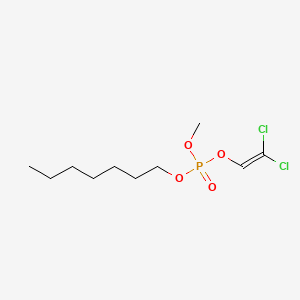

Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester

Description

Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is an organophosphorus compound known for its use as an insecticide. It is a derivative of phosphoric acid and contains a 2,2-dichlorovinyl group, a heptyl group, and a methyl ester group. This compound is recognized for its effectiveness in controlling a wide range of pests.

Properties

CAS No. |

23248-43-3 |

|---|---|

Molecular Formula |

C10H19Cl2O4P |

Molecular Weight |

305.13 g/mol |

IUPAC Name |

2,2-dichloroethenyl heptyl methyl phosphate |

InChI |

InChI=1S/C10H19Cl2O4P/c1-3-4-5-6-7-8-15-17(13,14-2)16-9-10(11)12/h9H,3-8H2,1-2H3 |

InChI Key |

QANJVSVOBYIYAA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOP(=O)(OC)OC=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester typically involves the esterification of phosphoric acid with 2,2-dichlorovinyl alcohol and heptyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, including phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol, are mixed in large reactors. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified through distillation and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.

Oxidation: It can undergo oxidation reactions, particularly at the 2,2-dichlorovinyl group, resulting in the formation of chlorinated by-products.

Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Water and a base such as sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: Phosphoric acid, 2,2-dichlorovinyl alcohol, and heptyl alcohol.

Oxidation: Chlorinated by-products and phosphoric acid derivatives.

Substitution: Substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Biology: Investigated for its effects on various biological systems, particularly its role as an insecticide.

Medicine: Studied for its potential use in developing new pharmaceuticals and as a tool for understanding enzyme inhibition.

Industry: Utilized in the formulation of insecticides and pesticides for agricultural and household use.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests.

Comparison with Similar Compounds

Similar Compounds

Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Another organophosphorus insecticide with a similar structure but different alkyl groups.

Malathion: An organophosphate insecticide with a different ester group but similar mode of action.

Parathion: A highly toxic organophosphate insecticide with a different structure but similar enzyme inhibition properties.

Uniqueness

Phosphoric acid, 2,2-dichlorovinyl heptyl methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. Its heptyl group provides increased lipophilicity, enhancing its ability to penetrate biological membranes and exert its insecticidal effects more effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.